molecular formula C8H14N2O B051519 3-(tert-Butyl)-4-methylisoxazol-5-amine CAS No. 120771-21-3

3-(tert-Butyl)-4-methylisoxazol-5-amine

Cat. No.: B051519
CAS No.: 120771-21-3
M. Wt: 154.21 g/mol
InChI Key: HJZLQSDADZDFFH-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-4-methylisoxazol-5-amine is an organic compound that features a tert-butyl group, a methyl group, and an isoxazole ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The tert-butyl group is known for its steric bulk, which can influence the reactivity and properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-4-methylisoxazol-5-amine typically involves the formation of the isoxazole ring followed by the introduction of the tert-butyl and methyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of tert-butylhydroxylamine with a suitable β-keto ester can lead to the formation of the isoxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which allow for efficient and controlled reactions

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-4-methylisoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-(tert-Butyl)-4-methylisoxazol-5-amine has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-4-methylisoxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group can influence the binding affinity and specificity of the compound, while the isoxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.

    tert-Butyl alcohol: A simple tertiary alcohol with various industrial applications.

    tert-Butylhydroxytoluene: Used as an antioxidant in food and industrial products.

Uniqueness

3-(tert-Butyl)-4-methylisoxazol-5-amine is unique due to the presence of both the tert-butyl group and the isoxazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-tert-butyl-4-methyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-5-6(8(2,3)4)10-11-7(5)9/h9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZLQSDADZDFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101246848
Record name 3-(1,1-Dimethylethyl)-4-methyl-5-isoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120771-21-3
Record name 3-(1,1-Dimethylethyl)-4-methyl-5-isoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120771-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1-Dimethylethyl)-4-methyl-5-isoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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